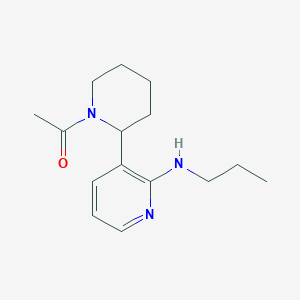
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with a unique structure that includes multiple halogen atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2-Chloro-6-fluoro-4-trifluoromethyl-phenylamine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H8ClF4N3O |
|---|---|
Molecular Weight |
357.69 g/mol |
IUPAC Name |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-5-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8ClF4N3O/c16-10-6-9(15(18,19)20)7-11(17)12(10)23-14(24)21-13(22-23)8-4-2-1-3-5-8/h1-7H,(H,21,22,24) |
InChI Key |
GCYKSGGVFXVPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-[4,4'-bipiperidine]-2,2'-dione](/img/structure/B11817881.png)



![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)


![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)


